(7-Bromoquinazolin-2-yl)methanol

Synthetic chemistry Building block Oxidation

(7-Bromoquinazolin-2-yl)methanol (CAS 2613381-37-4) is a disubstituted quinazoline building block bearing a bromine atom at the 7-position and a hydroxymethyl group at the 2-position of the fused bicyclic core (C₉H₇BrN₂O, MW 239.1 g/mol). The 2-hydroxymethyl handle differentiates it from simple 2-alkyl or 2-unsubstituted quinazolines, providing a primary alcohol for etherification, esterification, or oxidation to the corresponding aldehyde/carboxylic acid, while the 7-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) for late-stage diversification.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13521987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoquinazolin-2-yl)methanol
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Br)CO
InChIInChI=1S/C9H7BrN2O/c10-7-2-1-6-4-11-9(5-13)12-8(6)3-7/h1-4,13H,5H2
InChIKeyCQPDSVRECGHOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromoquinazolin-2-yl)methanol: Procurement-Relevant Identity, Purity, and Supply Status


(7-Bromoquinazolin-2-yl)methanol (CAS 2613381-37-4) is a disubstituted quinazoline building block bearing a bromine atom at the 7-position and a hydroxymethyl group at the 2-position of the fused bicyclic core (C₉H₇BrN₂O, MW 239.1 g/mol) . The 2-hydroxymethyl handle differentiates it from simple 2-alkyl or 2-unsubstituted quinazolines, providing a primary alcohol for etherification, esterification, or oxidation to the corresponding aldehyde/carboxylic acid, while the 7-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) for late-stage diversification [1]. Commercially, this compound has been listed as a discontinued product by at least one major supplier, making reliable sourcing a critical procurement consideration . Purity specifications from available vendor listings indicate a minimum of 95% (HPLC) .

Why (7-Bromoquinazolin-2-yl)methanol Cannot Be Replaced by Generic Quinazoline Building Blocks: A Procurement-Risk Perspective


Quinazoline building blocks are not interchangeable because the regiochemistry and functionality of the substituents dictate the accessible derivative space. Replacing (7-bromoquinazolin-2-yl)methanol with 7‑bromo‑2‑methylquinazoline (CAS 552331-87-0) eliminates the primary alcohol handle, blocking ether/ester conjugation strategies and oxidation to the carboxylic acid . Substituting with 7‑bromoquinazoline (CAS 89892-22-8) removes the 2‑position functional group entirely, requiring de novo C–H functionalization at C‑2, a step that is neither regioselective nor high-yielding in the absence of directing groups [1]. Using the 6‑bromo regioisomer (e.g., (6‑bromo‑8‑methoxyquinazolin‑2‑yl)methanol, CAS 2721374-66-7) alters the electronic and steric environment of the cross-coupling site, which can shift Suzuki coupling yields and change biological target engagement profiles . These differences mean that procurement of the exact title compound is driven by synthetic route fidelity, not merely by the presence of a quinazoline core.

(7-Bromoquinazolin-2-yl)methanol: Quantitative Differentiation Evidence for Scientific Procurement


Oxidative Derivatization Versatility vs. 7-Bromo-2-methylquinazoline: Functional-Group-Enabled Synthetic Scope

The 2‑hydroxymethyl group of (7‑bromoquinazolin‑2‑yl)methanol can be selectively oxidized to the corresponding aldehyde (7‑bromoquinazoline‑2‑carbaldehyde) or carboxylic acid (7‑bromoquinazoline‑2‑carboxylic acid, CAS 1784580-88-6), whereas the methyl group of 7‑bromo‑2‑methylquinazoline (CAS 552331-87-0) cannot undergo equivalent oxidation under mild conditions without over-oxidation or ring degradation . The carboxylic acid derivative (CAS 1784580-88-6) is itself a commercial building block used in amide coupling and decarboxylative cross-coupling, demonstrating the synthetic value of the 2‑hydroxymethyl entry point .

Synthetic chemistry Building block Oxidation

2‑Position Reactivity Advantage Over 7‑Bromoquinazoline: Enabling Regioselective C2‑Functionalization Without Directing Groups

7‑Bromoquinazoline (CAS 89892-22-8) lacks a functional group at the 2‑position, requiring deprotonation or Minisci-type radical addition for C2 functionalization, which often yields mixtures of C2 and C4 isomers [1]. By contrast, the 2‑hydroxymethyl group in (7‑bromoquinazolin‑2‑yl)methanol is a pre-installed functional handle: it can be converted to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement, or oxidized to the aldehyde for reductive amination, Wittig olefination, or Grignard addition . This avoids the regioselectivity challenges inherent in direct C–H functionalization of unsubstituted quinazolines.

Medicinal chemistry Late-stage functionalization C–C bond formation

7‑Br vs. 6‑Br Regioisomer: Predicted Impact on Cross-Coupling Reactivity and Target Engagement

The 7‑position bromine in (7‑bromoquinazolin‑2‑yl)methanol is located para to N1 and meta to N3 in the pyrimidine ring, whereas the 6‑bromo regioisomer (e.g., (6‑bromo‑8‑methoxyquinazolin‑2‑yl)methanol, CAS 2721374-66-7) places bromine ortho to N1 and para to N3 . This difference in electron density distribution alters oxidative addition rates in Pd(0)-catalyzed cross-coupling: the 7‑Br position experiences greater electron withdrawal by the adjacent nitrogen atoms, which can accelerate oxidative addition relative to the 6‑Br position, where the carbon is less electron-deficient [1]. In biological systems, quinazoline-based kinase inhibitors show that the position of the halogen substituent on the quinazoline ring directly affects hinge-region binding and selectivity profiles across the kinome [2].

Cross-coupling Suzuki-Miyaura Structure-activity relationship

Physicochemical Differentiation: Hydrogen Bond Donor Capacity vs. 7‑Bromo‑2‑methylquinazoline

(7‑Bromoquinazolin‑2‑yl)methanol contains a hydrogen bond donor (–OH) absent in 7‑bromo‑2‑methylquinazoline (CAS 552331‑87‑0) . The presence of one H‑bond donor increases the topological polar surface area (tPSA) and aqueous solubility while reducing logP relative to the methyl analogue. For compounds in the CNS drug space, a tPSA threshold of <90 Ų is often cited, but for peripheral targets or solubility-limited formulations, the additional –OH can be advantageous for dissolution-rate-limited absorption [1]. The predicted solubility of the methyl analogue is 1.2 g/L (25 °C, calculated), while the alcohol derivative would be expected to have higher aqueous solubility due to hydrogen bonding .

Physicochemical properties Drug-likeness Solubility

(7-Bromoquinazolin-2-yl)methanol: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via Sequential C2 and C7 Functionalization

The combination of a bromine at C7 for cross-coupling and a hydroxymethyl at C2 for chain extension makes this compound a logical entry point for synthesizing 2,7‑disubstituted quinazoline kinase inhibitor libraries. The C2 alcohol can be oxidized to an aldehyde for reductive amination or Horner–Wadsworth–Emmons olefination, introducing amine or alkene linkers, while the C7 bromine undergoes Suzuki coupling to install aryl or heteroaryl rings. This orthogonal reactivity is documented in patent literature for quinazolin‑2‑yl‑methanol analogues targeting adenosine A3 receptors (IC₅₀ = 1.55 nM) and CYP450 enzymes [1]. Sourcing the title compound specifically ensures both functional handles are present in a single building block, avoiding a two-step sequential installation that would require separate procurement of 7‑bromoquinazoline and subsequent C2 functionalization under forcing conditions.

Process Chemistry: Kilogram-Scale Synthesis of Quinazoline-2-carboxylic Acid Derivatives for API Intermediates

For process routes requiring 7‑bromoquinazoline‑2‑carboxylic acid (CAS 1784580-88-6) as a key intermediate, (7‑bromoquinazolin‑2‑yl)methanol serves as the immediate precursor via oxidation. The carboxylic acid derivative is a confirmed building block for amide bond formation in drug substance synthesis, and sourcing the alcohol rather than the acid can be economically advantageous when the alcohol is the more cost-effective or higher-purity starting material. The bromine substituent is retained through the oxidation step, preserving the handle for late-stage diversification .

Academic Fragment-Based Drug Discovery (FBDD): A Halogenated Fragment with a Built-in Synthetic Vector

In FBDD campaigns, (7‑bromoquinazolin‑2‑yl)methanol meets key fragment criteria: molecular weight below 250 Da (239.1 g/mol), a balanced mix of aromatic and hydrogen-bonding character, and a bromine atom that serves both as a pharmacophoric element (halogen bonding) and as a synthetic exit vector for fragment growth via Suzuki coupling. The 2‑hydroxymethyl group provides a second vector for fragment elaboration. 6‑Bromoquinazoline derivatives have demonstrated cytotoxicity against MCF‑7 and SW480 cell lines with IC₅₀ values from 0.53 to 46.6 μM, and the 7‑bromo regioisomer is expected to show a distinct selectivity profile based on positional SAR trends in quinazoline kinase inhibition [2].

Chemical Biology: Probe Design Using Orthogonal C2/C7 Reactivity for Bifunctional Molecule Synthesis

The orthogonal reactivity of the C2 hydroxymethyl (nucleophilic/electrophilic after activation) and C7 bromine (cross-coupling electrophile) enables the construction of bifunctional quinazoline probes (e.g., PROTACs, fluorescent probes, photoaffinity labels) where one arm targets a protein of interest and the other recruits an E3 ligase or carries a reporter tag. Using a single building block with both handles pre-installed reduces the synthetic step count by at least one step compared to sequential installation, lowering the cumulative yield loss risk in multi-step probe syntheses . This practical advantage is a direct procurement consideration when comparing the title compound against simpler mono-functional quinazoline building blocks.

Quote Request

Request a Quote for (7-Bromoquinazolin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.